molecular formula C10H8FNO B1440636 6-Fluoro-8-methoxyquinoline CAS No. 887769-92-8

6-Fluoro-8-methoxyquinoline

Cat. No. B1440636
M. Wt: 177.17 g/mol
InChI Key: IVYOPIDOROTJGT-UHFFFAOYSA-N
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Description

6-Fluoro-8-methoxyquinoline is a synthetic compound with the CAS Number 887769-92-8 . It has a linear formula of C10H8FNO . The molecular weight of this compound is 177.18 .


Molecular Structure Analysis

The InChI code for 6-Fluoro-8-methoxyquinoline is 1S/C10H8FNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 6-Fluoro-8-methoxyquinoline are not available, it’s important to note that many synthetic transformations involve the alteration of oxidation states .


Physical And Chemical Properties Analysis

6-Fluoro-8-methoxyquinoline has a molecular weight of 177.18 . Its linear formula is C10H8FNO . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Chemosensor Applications

6-Fluoro-8-methoxyquinoline and related compounds have been studied for their potential as chemosensors. For instance, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+ ions, indicating its potential use in detecting cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Fluorescence Studies

The fluorescence properties of 6-methoxyquinoline and its derivatives have been extensively studied. These compounds exhibit changes in fluorescence in response to pH and other factors, which can be used to infer the properties of the compounds, such as their basicity and potential for intramolecular hydrogen bonding (Schulman et al., 1974). Additionally, 6-methoxyquinoline has been shown to undergo a large change in dipole moment upon excitation, which has implications for its behavior in different solvents (Pant et al., 1991).

Synthesis and Modification

Research has been conducted on the synthesis of modified forms of 6-methoxyquinoline. For example, a method for the facile synthesis of 3-fluoro-6-methoxyquinoline was described, which is of interest in the development of new compounds with potential applications in various fields (Li et al., 2008).

Fluorescent Sensing

Some derivatives of 6-methoxyquinoline have been developed as fluorescent sensors for metal ions. For instance, compounds based on 8-methoxyquinoline showed enhanced fluorescence in the presence of specific metal ions, indicating their potential as selective sensors (Zhang et al., 2007).

Safety And Hazards

The safety data sheet for 6-Fluoro-8-methoxyquinoline indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

6-fluoro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYOPIDOROTJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)F)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681970
Record name 6-Fluoro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-8-methoxyquinoline

CAS RN

887769-92-8
Record name 6-Fluoro-8-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887769-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Jiuyu, L Yan, W Yucheng, G Huiyuan - 2010 - europepmc.org
… Five compounds of 7-substitued-l-cyclopropyl-5-amino-6-fluoro-8-methoxyquinoline-3-car- boxylic acids have been prepared and evaluated for the antibacterial activities in vitro and in …
Number of citations: 0 europepmc.org
LV Politanskaya, LA Malysheva, IV Beregovaya… - Journal of fluorine …, 2005 - Elsevier
… (1a) and 5-fluoro-7-methoxyquinoline (1b), from 2—a mixture of 6-fluoro-7-methoxyquinoline (2a) and 6-methoxy-7-fluoroquinoline (2b), and from 3—only 6-fluoro-8-methoxyquinoline (…
Number of citations: 21 www.sciencedirect.com
JY Liu, Y Lu, YC Wang, HY Guo - Chinese …, 2004 - … CHEMICAL SOCIETY C/O DEPT INT …
Number of citations: 1

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